molecular formula C18H17N3O3S2 B5877713 ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B5877713
M. Wt: 387.5 g/mol
InChI Key: JJAZSJSWUNKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the thiazole family of compounds and has been found to possess a variety of interesting biological properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain receptors in the body, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has been found to possess a variety of interesting biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, this compound has been found to modulate the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a potentially useful tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and challenging.

Future Directions

There are several potential future directions for research on ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it modulates the activity of certain enzymes and receptors in the body. Another potential direction is to explore the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex process that involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(benzothiazol-2-ylthio)acetate. The second step involves the reaction of this intermediate with 2-chloro-N-(2-quinolinyl)-acetamide to form the final product, ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate.

Scientific Research Applications

Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential use in scientific research. This compound has been found to possess a variety of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to modulate the activity of certain enzymes and receptors in the body.

properties

IUPAC Name

ethyl 2-[2-[(2-quinolin-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-17(23)9-13-10-26-18(19-13)21-15(22)11-25-16-8-7-12-5-3-4-6-14(12)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAZSJSWUNKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[(2-quinolin-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate

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